REACTION_CXSMILES
|
[O:1]=[C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:5][CH:4]([C:14]([O:16]C)=O)[CH2:3]1.[NH2:18][CH2:19][CH2:20][OH:21]>CO>[OH:21][CH2:20][CH2:19][NH:18][C:14]([CH:4]1[CH2:3][C:2](=[O:1])[N:6]([CH2:7][C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:5]1)=[O:16]
|
Name
|
|
Quantity
|
46.7 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CN1CC1=CC=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting slurry stirred in dichloromethane
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted 3×100 1N sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×150 ml dichloromethane
|
Type
|
EXTRACTION
|
Details
|
again extracted with 3×150 ml dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated at reduced pressure
|
Type
|
FILTRATION
|
Details
|
The salts were filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(=O)C1CN(C(C1)=O)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |